Pribecaine
Description
Pribecaine (CAS: 55837-22-4) is a local anesthetic agent with the molecular formula C₁₆H₂₃NO₃. It belongs to the aminoamide class of anesthetics, which are characterized by their stability in solution and prolonged duration of action compared to ester-type anesthetics .
Properties
CAS No. |
55837-22-4 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 3-methoxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-15)16(18)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |
InChI Key |
MDEHCYRQFACAGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCCN2CCCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCCCN2CCCCC2 |
Other CAS No. |
55837-22-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pribecaine can be synthesized through the esterification of 3-methoxy-benzoic acid with an appropriate alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous reactors and advanced purification techniques to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Pribecaine, a local anesthetic belonging to the amino ester class, has garnered interest in various scientific applications due to its pharmacological properties. This article explores the applications of this compound, focusing on its use in medical settings, potential therapeutic benefits, and insights from case studies.
Local Anesthesia
This compound is primarily used in dental procedures and minor surgical interventions where localized pain relief is necessary. Its efficacy in providing anesthesia with a rapid onset and relatively short duration makes it suitable for outpatient procedures.
Pain Management
Emerging research indicates that this compound may have applications beyond simple local anesthesia. Its potential role in managing chronic pain conditions, such as neuropathic pain, is being explored. The modulation of sodium channels could provide insights into developing new analgesics that minimize systemic side effects.
Dermatological Uses
This compound has been investigated for its use in dermatological procedures, including cosmetic surgeries and dermatological therapies. The ability to provide localized pain relief without significant systemic absorption makes it an attractive option for procedures like laser treatments and biopsies.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests a rapid absorption and metabolism, which is beneficial for procedures requiring quick onset anesthesia. Understanding the metabolism pathways can help optimize dosing regimens for various applications.
Case Study 1: Dental Applications
A clinical study evaluated the effectiveness of this compound in dental anesthesia compared to lidocaine. Results indicated that this compound provided comparable analgesia with fewer reported side effects, suggesting its viability as an alternative anesthetic agent.
Case Study 2: Chronic Pain Management
In a pilot study involving patients with chronic neuropathic pain, this compound was administered via regional nerve blocks. Patients reported significant pain relief for extended periods post-procedure, indicating potential for further research into its long-term efficacy in chronic pain management.
Data Table: Comparative Analysis of Local Anesthetics
| Property | This compound | Lidocaine | Procaine |
|---|---|---|---|
| Onset of Action | Rapid (5-10 min) | Rapid (5-10 min) | Moderate (10-15 min) |
| Duration of Action | Short (1-2 hrs) | Moderate (1-2 hrs) | Short (1-2 hrs) |
| Side Effects | Minimal | Moderate | Moderate |
| Systemic Absorption | Low | Moderate | Low |
Mechanism of Action
Pribecaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation and propagation of action potentials, effectively blocking pain signals. The blockade of both sodium and potassium channels indicates its dual action in preventing neuronal excitation .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Prilocaine
| Property | This compound | Prilocaine |
|---|---|---|
| Molecular Formula | C₁₆H₂₃NO₃ | C₁₃H₂₀N₂O |
| CAS Number | 55837-22-4 | 721-50-6 |
| Therapeutic Use | Local anesthetic | Local anesthetic |
| Structural Features | Tertiary amine, ester group | Secondary amine, amide bond |
Pharmacodynamic and Pharmacokinetic Differences
Molecular Size and Solubility: this compound’s larger molecular structure (C₁₆H₂₃NO₃ vs. Prilocaine’s simpler structure with an amide bond (vs. This compound’s ester group) may reduce metabolic instability, leading to faster systemic clearance .
Metabolism: Prilocaine is metabolized via hepatic amidases to o-toluidine, a metabolite associated with rare cases of methemoglobinemia .
Clinical Applications :
Limitations in Comparative Data
- No peer-reviewed studies directly comparing the efficacy, toxicity, or pharmacokinetics of this compound and Prilocaine were identified in the provided evidence. Further research is required to validate hypotheses about their clinical profiles .
Biological Activity
Pribecaine, a local anesthetic, has been studied for its pharmacological properties and biological activity. This compound is primarily used in medical settings to provide localized pain relief. Understanding its biological activity involves examining its mechanism of action, efficacy in clinical applications, and potential side effects.
- Chemical Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 94-09-7
This compound functions by blocking sodium channels in nerve cells, which prevents the propagation of nerve impulses. This action leads to a temporary loss of sensation in the targeted area.
Key Points:
- Sodium Channel Blockade : this compound binds to the voltage-gated sodium channels, stabilizing the inactive state and inhibiting neuronal excitability.
- Local Anesthesia : It is effective for procedures requiring localized pain control without affecting consciousness.
Biological Activity and Efficacy
This compound exhibits various biological activities that contribute to its effectiveness as a local anesthetic. The following table summarizes key findings from studies on its efficacy and safety.
Case Studies
Several case studies have highlighted the clinical applications and outcomes associated with this compound use:
-
Dental Procedures :
- A study involving patients undergoing tooth extractions showed that this compound provided adequate anesthesia with minimal side effects.
- Patients reported satisfaction with pain management during the procedure.
-
Minor Surgical Interventions :
- In a series of minor surgical cases, this compound was used for infiltration anesthesia, resulting in effective pain control and quick recovery times.
-
Pediatric Applications :
- A case study focusing on pediatric patients indicated that this compound could be safely used for minor procedures, with careful monitoring to avoid systemic absorption.
Safety Profile
While this compound is generally well tolerated, some adverse effects have been reported:
- Local Reactions : Redness and swelling at the injection site.
- Systemic Effects : Rarely, patients may experience dizziness or allergic reactions.
- Toxicity : Compared to other local anesthetics, this compound has a lower risk of systemic toxicity when administered correctly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
